REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3](C(O)=O)=[CH:2]1.C([N:11]([CH2:14]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:23])C=CC=CC=1.[C:33]([OH:37])([CH3:36])([CH3:35])[CH3:34]>>[O:1]1[CH:5]=[CH:4][C:3]([NH:11][C:14](=[O:23])[O:37][C:33]([CH3:36])([CH3:35])[CH3:34])=[CH:2]1
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Mixture was stirred at 0° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 50 ml
|
Type
|
ADDITION
|
Details
|
poured into saturated aq. NaHCO3
|
Type
|
FILTRATION
|
Details
|
Solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C=C(C=C1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.95 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |